molecular formula C10H21O4P B14669849 1-Diethoxyphosphorylcyclohexan-1-ol CAS No. 42763-00-8

1-Diethoxyphosphorylcyclohexan-1-ol

Cat. No.: B14669849
CAS No.: 42763-00-8
M. Wt: 236.24 g/mol
InChI Key: ULLSIKJLHBSWMD-UHFFFAOYSA-N
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Description

1-Diethoxyphosphorylcyclohexan-1-ol is an organic compound with the molecular formula C10H21O4P It is a phosphorylated cyclohexanol derivative, characterized by the presence of a diethoxyphosphoryl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diethoxyphosphorylcyclohexan-1-ol typically involves the phosphorylation of cyclohexanol. One common method involves the reaction of cyclohexanol with diethyl phosphite in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Diethoxyphosphorylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The phosphoryl group can be reduced to form the corresponding phosphine oxide.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Cyclohexylphosphine oxide.

    Substitution: Cyclohexyl halides or cyclohexylamines.

Scientific Research Applications

1-Diethoxyphosphorylcyclohexan-1-ol has several applications in scientific research:

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Diethoxyphosphorylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These reactions are crucial in regulating cellular functions and signaling pathways. The compound’s effects are mediated through its ability to modify the activity of enzymes and proteins involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple alcohol with a hydroxyl group attached to a cyclohexane ring.

    Diethyl phosphite: A phosphorylating agent used in organic synthesis.

    Cyclohexylphosphine oxide: A reduced form of 1-Diethoxyphosphorylcyclohexan-1-ol.

Uniqueness

This compound is unique due to the presence of both a cyclohexane ring and a diethoxyphosphoryl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

42763-00-8

Molecular Formula

C10H21O4P

Molecular Weight

236.24 g/mol

IUPAC Name

1-diethoxyphosphorylcyclohexan-1-ol

InChI

InChI=1S/C10H21O4P/c1-3-13-15(12,14-4-2)10(11)8-6-5-7-9-10/h11H,3-9H2,1-2H3

InChI Key

ULLSIKJLHBSWMD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1(CCCCC1)O)OCC

Origin of Product

United States

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